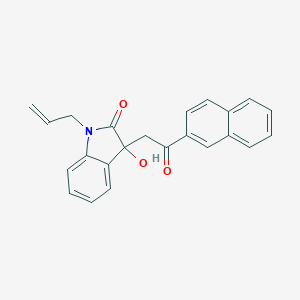
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indole alkaloids. This compound has gained significant attention in recent years due to its potential therapeutic applications in various fields of science, including medicine, agriculture, and biochemistry.
Wirkmechanismus
The mechanism of action of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal activity.
Biochemical and Physiological Effects:
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been found to exert a wide range of biochemical and physiological effects. It has been shown to modulate the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and oxidative stress. It also inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, thereby exerting its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. However, the major limitation of using this compound is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
The potential therapeutic applications of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one are vast and varied. Future research should focus on exploring the underlying mechanisms of action of this compound and developing more efficient synthesis methods. Furthermore, studies should be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its safety and efficacy. Finally, the potential of this compound as a lead molecule for drug development should be explored.
Synthesemethoden
The synthesis of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a complex process that involves several steps. The first step involves the condensation of 2-methylbenzaldehyde and nitromethane to form nitrostyrene. The nitrostyrene is then reduced to the corresponding amine using sodium borohydride. The amine is then subjected to a cyclization reaction with isatin to form the final product.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. Studies have shown that this compound has anticancer, antifungal, antiviral, and antibacterial properties. It has also been found to possess anti-inflammatory, antioxidant, and neuroprotective effects.
Eigenschaften
Produktname |
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C26H23NO3 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
3-hydroxy-1-[(2-methylphenyl)methyl]-3-[(Z)-2-oxo-4-phenylbut-3-enyl]indol-2-one |
InChI |
InChI=1S/C26H23NO3/c1-19-9-5-6-12-21(19)18-27-24-14-8-7-13-23(24)26(30,25(27)29)17-22(28)16-15-20-10-3-2-4-11-20/h2-16,30H,17-18H2,1H3/b16-15- |
InChI-Schlüssel |
NQVMSGIXYMIHOJ-NXVVXOECSA-N |
Isomerische SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C\C4=CC=CC=C4)O |
SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O |
Kanonische SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214637.png)
![5-chloro-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214639.png)
![5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214641.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214644.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214645.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214648.png)
![1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214649.png)
![1-allyl-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214651.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214652.png)
![1-allyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214655.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214657.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214659.png)
![1-Allyl-3-[2-(4-ethyl-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214661.png)